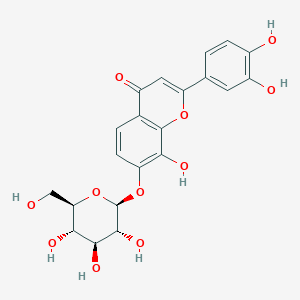
2-(3,4-Dihydroxyphenyl)-8-hydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
説明
2-(3,4-Dihydroxyphenyl)-8-hydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one, also known as this compound, is a useful research compound. Its molecular formula is C21H20O11 and its molecular weight is 448.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.10056145 g/mol and the complexity rating of the compound is 714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3,4-Dihydroxyphenyl)-8-hydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one , also known by its CAS number 2611-67-8, is a complex polyphenolic structure with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound features a chromone backbone substituted with multiple hydroxyl groups and a sugar moiety. Its molecular formula is , and it exhibits a molecular weight of approximately 646.99 g/mol. The structural complexity contributes to its diverse biological effects.
Antioxidant Activity
One of the primary biological activities of this compound is its antioxidant capacity . Polyphenols are known for their ability to scavenge free radicals, which can lead to cellular damage and contribute to various diseases. Studies have shown that the presence of multiple hydroxyl groups enhances the radical-scavenging ability of this compound, making it effective in reducing oxidative stress .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting key pro-inflammatory cytokines such as IL-6 and TNF-α. This action is crucial in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .
Anticancer Potential
Research indicates that this compound exhibits anticancer activity through several mechanisms:
- Induction of apoptosis : The compound promotes programmed cell death in cancer cells by activating intrinsic pathways.
- Inhibition of angiogenesis : It downregulates vascular endothelial growth factor (VEGF), thereby limiting tumor growth and metastasis .
Neuroprotective Effects
Emerging studies suggest that the compound may have neuroprotective effects , potentially beneficial in neurodegenerative diseases like Alzheimer's. It interacts with amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease, thus possibly reducing their aggregation .
Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant activity using DPPH radical scavenging assays. Results indicated that the compound exhibited a significant reduction in DPPH radical concentration, demonstrating its potential as a natural antioxidant agent.
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Study 2: Anti-inflammatory Mechanism
In vitro studies on human macrophages showed that treatment with the compound significantly reduced the expression of inflammatory markers. The following table summarizes the findings:
| Treatment (µM) | IL-6 Expression (pg/mL) | TNF-α Expression (pg/mL) |
|---|---|---|
| Control | 150 | 120 |
| 10 | 90 | 70 |
| 50 | 40 | 30 |
Study 3: Anticancer Activity in Colon Cancer Cells
In a study involving human colon cancer cells, the compound was shown to induce apoptosis effectively:
| Treatment (µM) | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| Control | 100 | 5 |
| 10 | 80 | 15 |
| 50 | 50 | 45 |
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-15-16(26)18(28)19(29)21(32-15)31-13-4-2-9-11(24)6-14(30-20(9)17(13)27)8-1-3-10(23)12(25)5-8/h1-6,15-16,18-19,21-23,25-29H,7H2/t15-,16-,18+,19-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYAJAYCKDFWKE-PNLWMVSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















